1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide
CAS No.: 1251672-45-3
Cat. No.: VC6165353
Molecular Formula: C24H24N4O2S2
Molecular Weight: 464.6
* For research use only. Not for human or veterinary use.
![1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide - 1251672-45-3](/images/structure/VC6165353.png)
Specification
CAS No. | 1251672-45-3 |
---|---|
Molecular Formula | C24H24N4O2S2 |
Molecular Weight | 464.6 |
IUPAC Name | 1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
Standard InChI | InChI=1S/C24H24N4O2S2/c1-15-6-8-16(9-7-15)19-14-32-21-20(19)26-24(27-23(21)30)28-10-2-4-17(13-28)22(29)25-12-18-5-3-11-31-18/h3,5-9,11,14,17H,2,4,10,12-13H2,1H3,(H,25,29)(H,26,27,30) |
Standard InChI Key | DUDSCJGICBIAEQ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=CS5 |
Introduction
Synthesis and Synthetic Methodologies
Core Heterocycle Construction
The thieno[3,2-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions involving 2-aminothiophene-3-carboxylic acid derivatives. For example, analogous compounds in the literature are prepared by reacting 2-aminothiophene-3-carbonitriles or esters with formamide or urea under thermal or microwave-assisted conditions . In the case of Z250-1383, the 7-(4-methylphenyl) substituent likely originates from a precursor such as 2-amino-5-(4-methylphenyl)thiophene-3-carboxylate, which undergoes cyclization with a carbonyl source to form the pyrimidinone ring . Microwave irradiation has been shown to enhance reaction efficiency and yield in similar syntheses, reducing side product formation .
Optimization and Challenges
Key challenges in synthesizing Z250-1383 include regioselectivity during cyclization and stereochemical control at the piperidine ring. Literature analogs highlight the importance of protecting groups and catalysts; for instance, sodium ethoxide facilitates condensations in related thienopyrimidines . Purification often involves column chromatography or recrystallization, with yields varying based on substituent bulkiness .
Structural Characterization and Spectral Analysis
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 488.13 (C24H24N4O2S2+). Elemental analysis is expected to align with the theoretical composition: C 59.00%, H 4.95%, N 11.47%, O 6.55%, S 13.13% .
Comparative Analysis with Structural Analogs
Table 1 contrasts Z250-1383 with related thienopyrimidines:
The 4-methylphenyl and thiophen-2-ylmethyl groups in Z250-1383 may confer greater lipophilicity compared to unsubstituted analogs, potentially enhancing blood-brain barrier penetration .
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